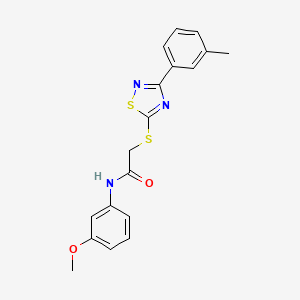

N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazolyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, thiadiazolyl, and acetamide groups would contribute to its overall structure .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The methoxyphenyl group could undergo reactions typical of aromatic ethers, while the thiadiazolyl group could participate in reactions characteristic of heterocycles. The acetamide group could be involved in various reactions, including hydrolysis and nucleophilic acyl substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl, thiadiazolyl, and acetamide groups could affect its solubility, stability, and reactivity .

科学的研究の応用

Antagonistic Properties and Binding Affinity

Research on thiazole and thiadiazole derivatives, including compounds similar to N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown promising results as selective antagonists for human adenosine A3 receptors. A study conducted by Jung et al. (2004) found that specific modifications, such as a methoxy group in the phenyl ring and certain acetyl or propionyl substitutions, significantly increased the binding affinity and selectivity towards human adenosine A3 receptors. Their most potent antagonist displayed a Ki value of 0.79 nM, demonstrating antagonistic properties in functional assays of cAMP biosynthesis, which is crucial in adenosine A3 receptor signal transduction pathways. This suggests a potential for therapeutic application in conditions where modulation of adenosine A3 receptor activity is beneficial (Jung et al., 2004).

Anticancer Potential

Another area of research interest is the exploration of thiadiazole derivatives as potential anticancer agents. Mohammadi-Farani et al. (2014) synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines, including Neuroblastoma (SKNMC), Colon cancer (HT-29), and Prostate cancer (PC3). Although none of the derivatives exhibited superior activity to the reference drug doxorubicin, certain derivatives showed notable cytotoxic activity, highlighting the therapeutic potential of such compounds in cancer treatment (Mohammadi-Farani et al., 2014).

Ligand Design and Complexation Studies

The compound has also been studied in the context of ligand design and complexation with metals. Crane et al. (2004) investigated a non-symmetrical compartmental ligand derived from acetazolamide, showcasing the complexation of this ligand with cobalt(II) chloride to yield a mononuclear cobalt(III) complex. This research demonstrates the compound's potential in the synthesis of coordination complexes, which could have applications in catalysis, material science, and medicinal chemistry (Crane et al., 2004).

将来の方向性

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-18(25-21-17)24-11-16(22)19-14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPKXPRAOAMKOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)